N-(4-fluorophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide
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Overview
Description
N-(4-fluorophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methyl group, and a triazole ring
Mechanism of Action
Target of Action
N-(4-fluorophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a derivative of 1,2,4-triazole, a heterocyclic compound that has been found to have significant biological activity Similar 1,2,4-triazole derivatives have been reported to show promising activity against cancer cell lines and as Strigolactone biosynthesis inhibitors .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to changes in the biological activity of the targets . In the case of anticancer activity, these compounds may interact with cancer cells, leading to cytotoxic effects .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been reported to inhibit the biosynthesis of strigolactones, plant hormones that play a key role in plant development .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in similar compounds is known to improve pharmacokinetic properties .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines and inhibitory effects on Strigolactone biosynthesis .
Action Environment
It is known that various internal and external factors can influence the activity of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Attachment of the Fluorophenyl Group: This step involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Formation of the Amide Bond: The final step involves coupling the triazole derivative with a carboxylic acid derivative (or its activated form, such as an acid chloride) to form the amide bond.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the triazole ring or the amide bond, potentially leading to the formation of amines or alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the triazole ring can produce amines.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluorophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors due to the presence of the triazole ring, which is known for its bioactivity. It can be used in the development of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide
- N-(4-bromophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide
- N-(4-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide
Uniqueness
N-(4-fluorophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it a valuable candidate for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O/c1-9(6-17-8-14-7-15-17)12(18)16-11-4-2-10(13)3-5-11/h2-5,7-9H,6H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVDYVRVQNNFMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)C(=O)NC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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